5-[(Tert-butyldimethylsilyl)oxy]-2-fluoro-3-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Tert-butyldimethylsilyl)oxy]-2-fluoro-3-(trifluoromethyl)phenol is a synthetic organic compound with the molecular formula C13H18F4O2Si It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, a fluorine atom, and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Tert-butyldimethylsilyl)oxy]-2-fluoro-3-(trifluoromethyl)phenol typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures. The fluorine and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions using appropriate fluorinating agents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-[(Tert-butyldimethylsilyl)oxy]-2-fluoro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the fluorine or trifluoromethyl groups under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or fluorinating agents like Selectfluor.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
5-[(Tert-butyldimethylsilyl)oxy]-2-fluoro-3-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 5-[(Tert-butyldimethylsilyl)oxy]-2-fluoro-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The TBDMS group provides steric protection, allowing selective reactions at other sites on the molecule. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butyldimethylsilyl)oxy]ethanol
- 4-[(Tert-butyldimethylsilyl)oxy]methyl)aniline
- 5-[(Tert-butyldimethylsilyl)oxy]pentanal
Uniqueness
5-[(Tert-butyldimethylsilyl)oxy]-2-fluoro-3-(trifluoromethyl)phenol is unique due to the combination of its TBDMS, fluorine, and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-2-fluoro-3-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F4O2Si/c1-12(2,3)20(4,5)19-8-6-9(13(15,16)17)11(14)10(18)7-8/h6-7,18H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGODIOXDRKYUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C(=C1)O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F4O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.